Tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Overview
Description
Tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate is an organic compound with the molecular formula C14H27NO4 It is a derivative of dioxane, a heterocyclic compound, and features a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate typically involves the reaction of tert-butyl [6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate with ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and ester groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways. The dioxane ring structure provides stability and specificity in these interactions.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate: A closely related compound with similar structural features.
N-Boc-ethylenediamine: Another compound with an aminoethyl group, used in similar applications.
Uniqueness
Tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate is unique due to its specific combination of functional groups, which provide distinct chemical reactivity and biological activity. Its dioxane ring structure and tert-butyl ester group contribute to its stability and versatility in various applications.
Properties
IUPAC Name |
tert-butyl 2-[6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO4/c1-13(2,3)19-12(16)9-11-8-10(6-7-15)17-14(4,5)18-11/h10-11H,6-9,15H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSHVKNLMBMKSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(CC(O1)CC(=O)OC(C)(C)C)CCN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432867 | |
Record name | tert-BUTYL(4R, 6R)-2-[6-(2-AMINOETHYL)-2, | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191917-91-6 | |
Record name | tert-BUTYL(4R, 6R)-2-[6-(2-AMINOETHYL)-2, | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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